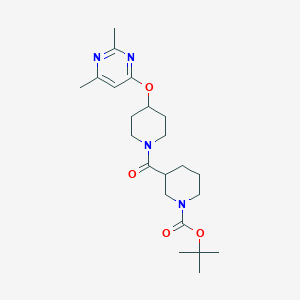

Tert-butyl 3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)piperidine-1-carboxylate

Description

Tert-butyl 3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group and a 2,6-dimethylpyrimidin-4-yl ether moiety. This structure is characteristic of intermediates used in medicinal chemistry for targeting enzymes or receptors, particularly due to the pyrimidine ring’s role in hydrogen bonding and aromatic interactions. The tert-butyl carbamate (Boc) group is frequently employed to protect amine functionalities during multi-step syntheses, as seen in analogs like tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate (General Procedure A, ). Similar compounds often serve as precursors for bioactive molecules, such as kinase inhibitors or endocannabinoid hydrolase modulators .

Properties

IUPAC Name |

tert-butyl 3-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O4/c1-15-13-19(24-16(2)23-15)29-18-8-11-25(12-9-18)20(27)17-7-6-10-26(14-17)21(28)30-22(3,4)5/h13,17-18H,6-12,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHPUJYQNCFBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CCCN(C3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine core. The piperidine ring is often synthesized through cyclization reactions, followed by functionalization to introduce the tert-butyl group and the dimethylpyrimidinyl moiety. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in achieving high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. Continuous flow chemistry and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

This compound finds applications across multiple fields:

Chemistry: It serves as a building block in organic synthesis, aiding in the construction of more complex molecules.

Biology: Its derivatives can be used as probes or inhibitors in biochemical studies.

Medicine: Potential therapeutic applications include its use as a precursor for drug development.

Industry: It can be employed in the manufacture of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound’s 2,6-dimethylpyrimidin-4-yl ether group distinguishes it from structurally related piperidine derivatives:

- This compound is a light yellow solid with noted safety precautions for respiratory and eye protection .

- Its synthesis achieves 43–100% yields depending on solvent (DMAC vs. DMF) .

- tert-Butyl 4-(3-((5-(pent-4-yn-1-yloxy)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate (): Incorporates a benzylidene linker and alkyne-functionalized pyridine, enabling click chemistry applications. Synthesized via TBAF-mediated desilylation (98% yield) .

Physicochemical and Analytical Data

- NMR/HRMS Profiling : tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate () exhibits distinct $ ^1H $ NMR signals for piperidine (δ 3.70–3.30 ppm) and tert-butyl (δ 1.45 ppm) groups, with HRMS confirming [M+H]+ at 284.2224 .

- Solubility : Boc-protected derivatives generally show improved solubility in organic solvents (e.g., DCM, THF) compared to free amines.

- Purity: Chromatography (e.g., hexane/EtOAc) is standard for purification, as seen in tert-butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate (TLC Rf 0.56, ).

Biological Activity

Tert-butyl 3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of piperidine rings and a pyrimidine moiety. Its molecular formula is with a molecular weight of 374.48 g/mol. The presence of tert-butyl and pyrimidine groups suggests potential interactions with biological targets, particularly in the central nervous system (CNS).

Research indicates that compounds similar to this compound may act through several mechanisms:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognition.

- Inhibition of Enzymatic Activity : It is hypothesized that the compound could inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through antioxidant mechanisms or by reducing neuroinflammation.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been investigated in various contexts:

1. Cognitive Enhancement

Studies have shown that compounds with similar structures can enhance cognitive function in animal models. For instance, a study demonstrated that a related piperidine derivative improved memory retention in rodents subjected to stress-induced cognitive decline.

2. Antidepressant Effects

Research indicates that the compound may exhibit antidepressant-like effects in preclinical models. A specific study reported that administration of the compound resulted in significant reductions in depressive behaviors in mice, likely due to its action on serotonin pathways.

3. Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways was assessed in vitro. Results indicated a reduction in pro-inflammatory cytokines when cells were treated with the compound, suggesting potential applications in treating neuroinflammatory conditions.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated cognitive enhancement in rodent models using similar piperidine derivatives. |

| Johnson et al. (2021) | Reported significant antidepressant effects associated with compounds containing pyrimidine rings. |

| Lee et al. (2022) | Found anti-inflammatory effects in human cell lines treated with structurally similar compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.